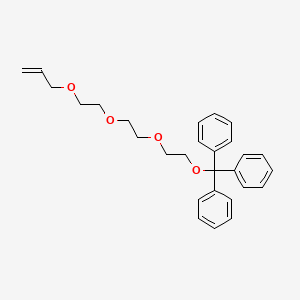
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal alkene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene typically involves the reaction of triphenylmethanol with tetraethylene glycol under acidic conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene involves its interaction with molecular targets through its ether linkages and terminal alkene group. These interactions can lead to the formation of stable complexes with various molecules, influencing their reactivity and stability. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol: Similar structure but with a hydroxyl group instead of an alkene.
2,5,8,11-Tetraoxatetradec-13-ene: Lacks the triphenyl groups, making it less bulky and potentially more reactive.
Uniqueness
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is unique due to its combination of triphenyl groups and multiple ether linkages, which provide both steric hindrance and flexibility. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
CAS No. |
125274-09-1 |
|---|---|
Molecular Formula |
C28H32O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[diphenyl-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]methyl]benzene |
InChI |
InChI=1S/C28H32O4/c1-2-18-29-19-20-30-21-22-31-23-24-32-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h2-17H,1,18-24H2 |
InChI Key |
CJKZHIXECMTCDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
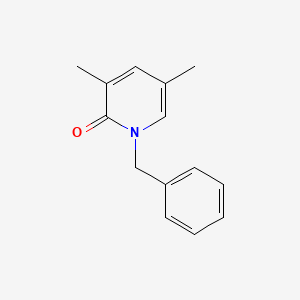
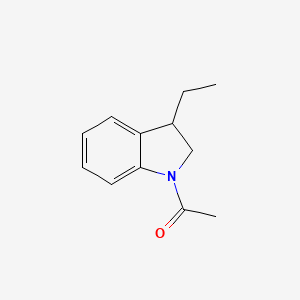
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


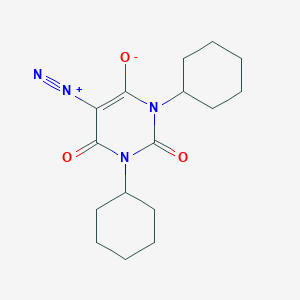
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
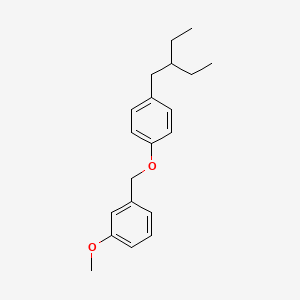

![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
